[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine
Description
[2-(Dimethylamino)ethyl][(1-methyl-1H-imidazol-2-yl)methyl]amine is a secondary amine featuring a 1-methylimidazole core linked via a methylene group to a dimethylaminoethyl moiety. Its molecular structure combines electron-rich aromatic (imidazole) and aliphatic (dimethylamino) regions, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-12(2)6-4-10-8-9-11-5-7-13(9)3/h5,7,10H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYLWDMFYBPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethylamine with 1-methyl-1H-imidazole-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the dimethylamino group, potentially yielding reduced imidazole derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or secondary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its imidazole moiety, which is known for its presence in various bioactive molecules. It may be explored for its antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the dimethylamino group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
2-(Dimethylamino)ethylamine
- Key Difference : Lacks the 1-methyl group on the imidazole ring.
- Impact: The absence of the methyl group reduces steric hindrance and may increase reactivity in coordination chemistry or biological interactions.
1-Methyl-1H-imidazol-2-amine
- Structure: Simplifies the target compound by removing the dimethylaminoethyl chain.
- Molecular Weight : 97.12 g/mol (vs. ~182 g/mol for the target compound).
- Properties: Lower hydrophobicity and reduced bioavailability due to the absence of the dimethylamino group. Demonstrated in intermediates for antimicrobial agents but lacks the pharmacokinetic advantages of the target compound’s tertiary amine .
[2-(1H-Imidazol-1-yl)-1,1-dimethylethyl]amine
- Substitution Pattern : Imidazole is attached at the 1-position, and the ethyl group is branched.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) | Water Solubility |
|---|---|---|---|---|
| Target Compound | ~182.27 | 1-Methylimidazole, dimethylamino | 0.5 | Moderate |
| 2-(Dimethylamino)ethylamine | 168.24 | Imidazole, dimethylamino | -0.2 | High |
| 1-Methyl-1H-imidazol-2-amine | 97.12 | 1-Methylimidazole, primary amine | -1.1 | Low |
| [2-(1H-Imidazol-1-yl)-1,1-dimethylethyl]amine | 153.22 | Branched ethyl, imidazole | 0.8 | Low |
*LogP values estimated using fragment-based methods.
Spectral Characterization
- Target Compound: 1H NMR: δ 2.2 (s, 6H, N(CH3)2), δ 3.7 (s, 3H, imidazole-CH3), δ 6.5–7.0 (m, 2H, imidazole-H). IR: Peaks at 1620 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (C-H stretch, dimethylamino) .
- Analogues :
- 1-Methyl-1H-imidazol-2-amine : δ 3.3 (s, 3H, CH3), δ 6.8 (s, 2H, imidazole-H) .
Biological Activity
[2-(Dimethylamino)ethyl][(1-methyl-1H-imidazol-2-yl)methyl]amine, also known by its CAS number 779332-66-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a dimethylaminoethyl group with a methyl-imidazolyl moiety, which may confer diverse pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, potential applications, and comparative analysis with related compounds.
The molecular formula of this compound is C9H18N4, with a molecular weight of 182.27 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzymatic processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This property is significant for designing inhibitors targeting metalloproteins.
- Membrane Interaction : The dimethylamino group may influence biological membranes' permeability and function, which can affect cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives that share structural similarities have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 58.4 | |
| Compound B | MCF7 (Breast) | 45.3 | |
| This compound | TBD | TBD | This study |
Antimicrobial Activity
The imidazole structure is often associated with antimicrobial properties. Compounds containing imidazole rings have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. Further exploration into the specific antimicrobial efficacy of this compound is warranted.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other imidazole-containing compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Clemizole | Antihistaminic agent | Antihistaminic |
| Metronidazole | Antimicrobial agent | Antibacterial |
| Omeprazole | Antiulcer drug | Proton pump inhibitor |
| This compound | Unique dual functionality | Potential anticancer and antimicrobial |
Case Studies
In a preliminary study conducted on related compounds, various derivatives were synthesized and evaluated for their biological activities. Notably, one derivative demonstrated significant cytotoxicity against colorectal cancer cell lines while exhibiting lower toxicity towards normal human cells compared to traditional chemotherapeutics like fluorouracil and cisplatin .
Q & A
Q. Q1. What are the recommended synthetic routes for [2-(Dimethylamino)ethyl][(1-methyl-1H-imidazol-2-yl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 1-methyl-1H-imidazole-2-carbaldehyde with a primary amine (e.g., 2-(dimethylamino)ethylamine) in a solvent like ethanol or DMF under reflux .
- Step 2: Reduce the Schiff base intermediate using NaBH₄ or LiAlH₄ to form the secondary amine .
Optimization Tips: - Adjust pH (e.g., mildly acidic conditions) to enhance imine formation .
- Use catalytic hydrogenation for stereochemical control .
- Monitor reaction progress via TLC or NMR to minimize side products like over-alkylation .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?
Methodological Answer:
- ¹H NMR: Focus on imidazole proton signals (δ 7.0–7.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm). Splitting patterns distinguish between free and coordinated amines .
- 13C NMR: Confirm the imidazole C2 position (δ ~145 ppm) and methylene bridges (δ 40–60 ppm) .
- IR: Look for N–H stretches (~3300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- MS: Use high-resolution MS to differentiate between protonated molecular ions ([M+H]⁺) and fragmentation products (e.g., loss of dimethylamino groups) .
Advanced Research Questions
Q. Q3. How do computational models (DFT, MD) predict the coordination behavior of this compound with transition metals?
Methodological Answer:
- Density Functional Theory (DFT): Calculate binding energies for metal complexes (e.g., Cu²⁺, Zn²⁺) to identify preferred coordination sites (imidazole N3 vs. dimethylamino N) .
- Molecular Dynamics (MD): Simulate ligand flexibility in aqueous vs. nonpolar solvents to assess steric effects on metal binding .
- Validation: Compare predicted geometries with X-ray crystallography data from analogous imidazole-metal complexes (e.g., Cu–N bond lengths: 1.976–2.173 Å) .
Q. Q4. What strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?
Methodological Answer:
- Assay Standardization: Control variables like pH, solvent (DMSO concentration), and cell line viability assays (MTT vs. ATP-based) .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidized imidazole derivatives) that may interfere with activity .
- Structure-Activity Relationship (SAR): Compare analogues (e.g., ethyl vs. methyl substituents on the imidazole) to isolate critical functional groups .
Q. Q5. How can crystallographic techniques (XRD) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Single-Crystal XRD: Use SHELX programs for structure refinement, especially for detecting hydrogen bonding between the dimethylamino group and counterions .
- Key Parameters: Analyze torsion angles between the imidazole and dimethylaminoethyl groups to assess conformational flexibility .
- Twinning Analysis: Employ SHELXL for high-resolution data to resolve disorders in imidazole ring substituents .
Q. Q6. What are the best practices for handling air/moisture sensitivity during reactivity studies?
Methodological Answer:
- Storage: Use amber glass vials under inert gas (N₂/Ar) and molecular sieves to prevent hydrolysis of the imidazole ring .
- Reaction Setup: Conduct reactions in Schlenk flasks with anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Monitoring: Track moisture content via Karl Fischer titration for solvent batches .
Q. Q7. How does substituent variation on the imidazole ring (e.g., methyl vs. phenyl) impact electronic properties?
Methodological Answer:
- Electrochemical Analysis: Perform cyclic voltammetry to measure oxidation potentials (e.g., methyl groups lower imidazole HOMO levels vs. phenyl) .
- Computational Modeling: Use Mulliken charges to quantify electron density shifts at the N3 coordination site .
- Spectroscopic Correlation: Compare UV-Vis λₘₐₓ values for π→π* transitions in substituted imidazoles .
Q. Q8. What methodologies validate the purity of this compound for pharmacological assays?
Methodological Answer:
- HPLC: Use a C18 column with mobile phase (ACN:H₂O + 0.1% TFA) to detect impurities ≥0.1% .
- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA): Check for solvent residues (weight loss <1% at 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
